
Z-Val-phe-ome
Overview
Description
Z-Val-phe-ome, also known as N-benzyloxycarbonyl-L-valyl-L-phenylalanine methyl ester, is a synthetic dipeptide. It is composed of N-benzyloxycarbonyl-L-valine and L-phenylalanine methyl ester. This compound is often used in biochemical research and has applications in the study of enzyme specificity and peptide synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Z-Val-phe-ome typically involves the condensation of N-benzyloxycarbonyl-L-valine with L-phenylalanine methyl ester. This reaction is often carried out in the presence of coupling agents such as dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP). The reaction is usually performed in an organic solvent such as dichloromethane or dimethylformamide at room temperature.
Industrial Production Methods
While this compound is primarily synthesized in research laboratories, industrial production methods would likely involve similar synthetic routes but on a larger scale. This would include the use of automated peptide synthesizers and large-scale reactors to ensure efficient production. The purification of the compound would involve techniques such as high-performance liquid chromatography (HPLC) to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
Z-Val-phe-ome can undergo various chemical reactions, including:
Hydrolysis: The ester bond in this compound can be hydrolyzed to produce N-benzyloxycarbonyl-L-valine and L-phenylalanine.
Oxidation: The phenylalanine residue can undergo oxidation reactions, leading to the formation of various oxidation products.
Substitution: The benzyloxycarbonyl group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester bond. Common reagents include hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Substitution: Reagents like trifluoroacetic acid (TFA) can be used to remove the benzyloxycarbonyl protecting group.
Major Products Formed
Hydrolysis: N-benzyloxycarbonyl-L-valine and L-phenylalanine.
Oxidation: Various oxidized derivatives of phenylalanine.
Substitution: Compounds with different protecting groups or functional groups replacing the benzyloxycarbonyl group.
Scientific Research Applications
Z-Val-phe-ome has several applications in scientific research:
Enzyme Specificity Studies: It is used to study the specificity of enzymes such as pepsin and other proteases.
Peptide Synthesis: It serves as a model compound in the synthesis of peptides and the development of peptide-based drugs.
Biochemical Research: It is used in the study of protein-protein interactions and the development of enzyme inhibitors.
Nanomedicine: Compounds based on the phenylalanine motif have applications in drug delivery and the development of nanomaterials.
Mechanism of Action
The mechanism of action of Z-Val-phe-ome involves its interaction with enzymes and proteins. The compound can act as a substrate for proteases, which cleave the peptide bond between valine and phenylalanine. This interaction is often used to study the specificity and catalytic mechanisms of these enzymes. The benzyloxycarbonyl group serves as a protecting group, preventing unwanted reactions during peptide synthesis.
Comparison with Similar Compounds
Similar Compounds
Z-Val-Val-ome: Similar in structure but contains two valine residues.
Z-Phe-Phe-ome: Contains two phenylalanine residues.
Z-Val-Gly-ome: Contains glycine instead of phenylalanine.
Uniqueness
Z-Val-phe-ome is unique due to its specific combination of valine and phenylalanine residues, which provides distinct properties in terms of enzyme specificity and peptide synthesis. The presence of the benzyloxycarbonyl protecting group also adds to its uniqueness, making it a valuable compound in biochemical research.
Properties
IUPAC Name |
methyl (2S)-2-[[(2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]-3-phenylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O5/c1-16(2)20(25-23(28)30-15-18-12-8-5-9-13-18)21(26)24-19(22(27)29-3)14-17-10-6-4-7-11-17/h4-13,16,19-20H,14-15H2,1-3H3,(H,24,26)(H,25,28)/t19-,20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCLXBNDAOUUZSN-PMACEKPBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)OC)NC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)OC)NC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501172730 | |
| Record name | N-[(Phenylmethoxy)carbonyl]-L-valyl-L-phenylalanine methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501172730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
412.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4817-95-2 | |
| Record name | N-[(Phenylmethoxy)carbonyl]-L-valyl-L-phenylalanine methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4817-95-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[(Phenylmethoxy)carbonyl]-L-valyl-L-phenylalanine methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501172730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


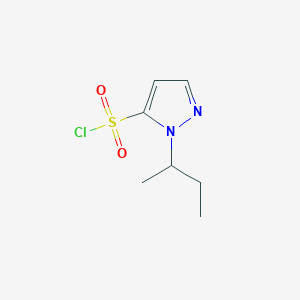
![N-(4-chlorophenyl)-7-(2,5-dimethoxyphenyl)-5-methyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2397585.png)

![1-[4-[3-(2-Methoxyphenoxy)piperidine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2397589.png)

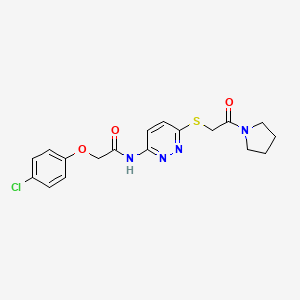
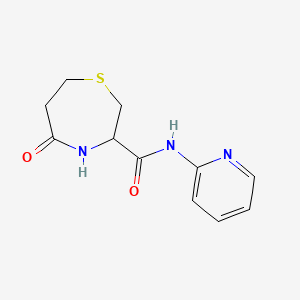

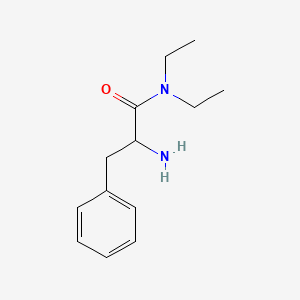
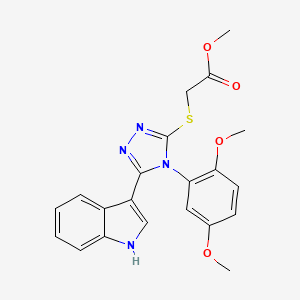
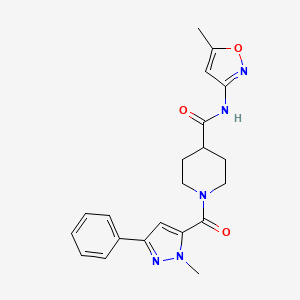
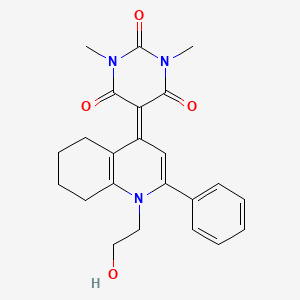
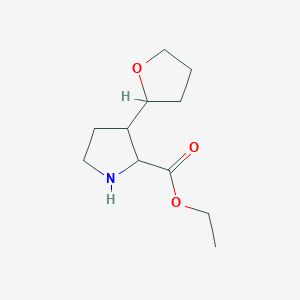
![N-(2,4-dimethoxyphenyl)-2-{[3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide](/img/structure/B2397605.png)
